Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leuprorelin, also known as leuprolide or lupron, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Leuprorelin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, leuprorelin is primarily located in the membrane (predicted from logP). Leuprolide is a synthetic nonapeptide analogue of gonadotropin-releasing hormone. Leuprolide binds to and activates gonadotropin-releasing hormone (GnRH) receptors. Continuous, prolonged administration of leuprolide in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. This agent reduces testosterone production to castration levels and may inhibit androgen receptor-positive tumor progression. Leuprolide is a parenterally administered, gonadotropin releasing hormone (GnRH) agonist which causes an inhibition of estrogen and androgen production and is used predominantly to treat advanced prostate cancer. Leuprolide has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of clinically apparent acute liver injury.
Liraglutide is a long-acting analog of human glucagon-like peptide (GLP-1). It acts as a GLP-1 receptor agonist. Liraglutide attenuates induction of plasminogen activator inhibitor type-1 and vascular adhesion molecule expression in human vascular endothelial cells in vitro and may protect against endothelial cell dysfunction. Inhibits TNFα-induced ICAM-1 and VCAM-1 mRNA and protein expression by vascular enodothelial cell lines. Liraglutide is a potent agonist of the glucagon-like peptide 1 (GLP-1) receptor and a synthetic derivative of GLP-1 (7-37) that contains a palmitic acid group. It increases cAMP accumulation in CHO cells expressing the human GLP-1 receptor (EC50 = 61 pM). Liraglutide (100-1,000 nM) inhibits cytokine- and free fatty acid-induced apoptosis of primary neonatal rat pancreatic β-cells in vitro by greater than 95 and 50%, respectively, effects that are blocked by the GLP-1 receptor antagonist exendin-3 (9-39) and the PI3 kinase inhibitor wortmannin. In a rat model of obesity induced by supplemental dietary candy, liraglutide (0.2 mg/kg, s.c., twice per day) decreases calorie intake, shifts food preference to a higher ratio of chow to candy, reverses weight and fat gains, and increases insulin sensitivity. Formulations containing liraglutide have been used as adjuncts in the treatment of type 2 diabetes and for chronic weight management in overweight or obese adults. Liraglutide is a long-acting, fatty acylated glucagon-like peptide-1 (GLP-1) analog administered subcutaneously, with antihyperglycemic activity. Liraglutide's prolonged action and half-life of 11-15 hours are attributed to the attachment of the fatty acid palmitic acid to GLP-1 that reversibly binds to albumin. Albumin binding protects liraglutide from immediate degradation and elimination and causes GLP-1 to be released from abumin in a slow and consistent manner. This agent may cause thyroid C-cell tumors and increases the risk of acute pancreatitis. Liraglutide is a recombinant DNA produced polypeptide analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. There have been no published reports of hepatotoxicity attributed to liraglutide therapy. Liraglutide is a lipopeptide that is an analogue of human GLP-1 in which the lysine residue at position 27 is replaced by arginine and a hexadecanoyl group attached to the remaining lysine via a glutamic acid spacer. Used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. It has a role as a glucagon-like peptide-1 receptor agonist and a neuroprotective agent. It is a lipopeptide and a polypeptide.
Potent leukotriene C4 receptor agonist (EC50 = 300 nM). Lipid derivative of arachidonic acid and smooth muscle contractant (EC50 = 11 nM). Causes coronary and renal vasoconstriction in vivo. Leukotriene C4 (LTC4) is the parent cysteinyl leukotriene produced by the LTC4 synthase catalyzed conjugation of glutathione to LTA4. LTC4 is produced by neutrophils, macrophages, mast cells, and by transcellular metabolism in platelets. It is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A) and exhibits potent smooth muscle contracting activity. LTC4-induced bronchoconstriction and enhanced vascular permeability contribute to the pathogenesis of asthma and acute allergic hypersensitivity. The concentration of LTC4 required to produce marked contractions of lung parenchymal strips and isolated tracheal rings is about 1 nM. Leukotriene C4 is a leukotriene that is (5S,7E,9E,11Z,14Z)-5-hydroxyicosa-7,9,11,14-tetraenoic acid in which a glutathionyl group is attached at position 6 via a sulfide linkage. It has a role as a bronchoconstrictor agent, a human metabolite and a mouse metabolite. It derives from an icosa-7,9,11,14-tetraenoic acid. It is a conjugate acid of a leukotriene C4(2-). 11-trans-LTC4, also known as leukotriene C2, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Thus, 11-trans-LTC4 is considered to be an eicosanoid lipid molecule. 11-trans-LTC4 is considered to be a practically insoluble (in water) and relatively neutral molecule. 11-trans-LTC4 has been primarily detected in blood. The conjugation product of LEUKOTRIENE A4 and glutathione. It is the major arachidonic acid metabolite in macrophages and human mast cells as well as in antigen-sensitized lung tissue. It stimulates mucus secretion in the lung, and produces contractions of nonvascular and some vascular smooth muscle. (From Dictionary of Prostaglandins and Related Compounds, 1990)
Liranaftate is a thiocarbamate and squalene epoxidase inhibitor with antifungal activity. Liranaftate inhibits fungal squalene epoxidase, an enzyme that plays a key role in the synthesis of sterol which is essential for cell membrane integrity. By preventing ergosterol synthesis and causing accumulation of squalene, this agent increases cell membrane permeability, cell leakage and eventually cell lysis. Liranaftate is a member of tetralins.
Lirequinil, also known as RO-413696; Ro-41-3696, is GABA receptor agonist potentially for the treatment of sleep disorders. Ro 41-3696 acts more selectively than nitrazepam to promote the drowsy EEG pattern, and the partial agonistic properties may minimize the residual effects during waking mobility similar to the short-acting agent zopiclone.